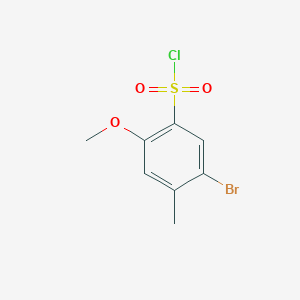

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride

Description

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride (CAS: CID 50876029) is a sulfonyl chloride derivative with the molecular formula C₈H₈BrClO₃S and a molecular weight of 316.57 g/mol. Its structure features a bromine atom at position 5, a methoxy group at position 2, and a methyl group at position 4 on the benzene ring, with a sulfonyl chloride (–SO₂Cl) functional group at position 1. This compound is characterized by its SMILES string CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC and InChIKey PMIXVEUYCURXMB-UHFFFAOYSA-N .

Collision cross-section (CCS) data for its adducts, predicted via computational methods, are as follows:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 298.91390 | 142.2 |

| [M+Na]⁺ | 320.89584 | 146.4 |

| [M+NH₄]⁺ | 315.94044 | 146.9 |

| [M-H]⁻ | 296.89934 | 141.9 |

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIXVEUYCURXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808134-00-1 | |

| Record name | 5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of and a molecular weight of approximately 299.57 g/mol. Its reactivity is primarily attributed to the sulfonyl chloride group, which is highly electrophilic and can readily react with nucleophiles such as amines and alcohols. This property makes it valuable in forming sulfonamide bonds, which are crucial in medicinal chemistry.

Organic Synthesis

Synthetic Pathways:

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride serves as an important intermediate in synthesizing various organic compounds. It can be synthesized via electrophilic aromatic substitution reactions or through sulfonylation processes using chlorosulfonic acid or thionyl chloride. The compound can also undergo various transformations such as oxidation, reduction, and substitution reactions to yield different derivatives.

Major Products:

- Oxidation: Produces 5-Bromo-2-methoxy-4-methylbenzoic acid.

- Reduction: Yields 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid.

- Substitution: Generates various derivatives depending on the substituent introduced .

Medicinal Chemistry

Biological Activity:

The compound has shown potential biological activities, including enzyme inhibition and receptor binding. Its ability to covalently modify active sites of enzymes makes it relevant for designing inhibitors targeting specific pathways involved in diseases such as cancer and inflammation . For example, studies have indicated that sulfonyl chloride derivatives can exhibit significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study evaluated the anticancer potential of sulfonyl chloride derivatives, including this compound. The results indicated significant cytotoxic effects against colon cancer cell lines, showcasing its potential as a therapeutic agent .

Industrial Applications

Dyes and Pigments:

In industry, this compound is utilized in producing dyes and pigments. Its reactivity allows for the modification of colorants and other chemical products used in various applications .

Biochemical Assays:

The compound is also employed as a reagent in biochemical assays for protein labeling and studying enzyme interactions. This application highlights its role in advancing biochemical research by enabling the exploration of protein functions and interactions .

Mechanism of Action

The compound exerts its effects primarily through its reactive sulfonyl chloride group, which can act as an electrophile in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Bromo-2-chlorobenzene-1-sulfonyl Chloride

- Molecular Formula : C₆H₃BrCl₂O₂S

- Molecular Weight : 289.96 g/mol

- Substituents : Bromine (position 5), chlorine (position 2), and sulfonyl chloride (position 1).

- Key Differences : Lacks the methoxy (–OCH₃) and methyl (–CH₃) groups present in the target compound. The chlorine at position 2 increases electrophilicity compared to the electron-donating methoxy group in the target compound.

- Applications : Used in synthesizing sulfonamides and other sulfonate esters. Its simpler structure may enhance reactivity in nucleophilic substitution reactions .

4-Bromo-5-methoxy-2-methylbenzenesulphonyl Chloride

- Molecular Formula : C₈H₈BrClO₃S

- Molecular Weight : 299.57 g/mol

- Substituents : Bromine (position 4), methoxy (position 5), methyl (position 2), and sulfonyl chloride (position 1).

- Key Differences: A positional isomer of the target compound, with bromine and methoxy groups swapped (positions 4 and 5).

- Applications : Positional isomerism could lead to differences in binding affinity in pharmaceutical intermediates or agrochemicals .

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

- Molecular Formula: C₁₆H₁₈ClNO₃S

- Molecular Weight : 339.84 g/mol

- Substituents : Chlorine (position 5), methoxy (position 2), methyl (position 4), and a sulfonamide (–SO₂NH–) group.

- Key Differences : Replaces the sulfonyl chloride (–SO₂Cl) with a sulfonamide (–SO₂NH–) and introduces a phenylethyl group. The sulfonamide group reduces reactivity toward nucleophiles compared to sulfonyl chlorides, making it more stable in biological systems.

Comparative Analysis Table

Research Findings and Implications

- Reactivity : The target compound’s sulfonyl chloride group enables facile reactions with amines or alcohols to form sulfonamides or sulfonate esters. In contrast, the sulfonamide derivative () is less reactive, favoring stability in drug design .

- Positional Isomerism : The isomer in demonstrates how substituent positioning affects steric hindrance. For example, the methoxy group at position 5 (vs. 2 in the target compound) may influence solubility in polar solvents .

- Electrophilicity : The dichloro compound () lacks electron-donating groups (–OCH₃, –CH₃), making its sulfonyl chloride more electrophilic and reactive toward nucleophiles .

Biological Activity

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride, also known as 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and its role in drug design.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine Atom : Enhances electrophilicity.

- Methoxy Group : Contributes to electronic properties.

- Sulfonyl Chloride Group : Increases reactivity towards biological targets.

Its molecular formula is with a molecular weight of approximately 299.57 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound can covalently modify active sites of enzymes, inhibiting their function. This property is particularly relevant for designing inhibitors targeting specific enzymes involved in disease pathways.

-

Receptor Binding :

- It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. Such interactions can lead to therapeutic effects in conditions such as inflammation and cancer.

- Antimicrobial and Anticancer Properties :

Anticancer Activity

A study evaluated the anticancer potential of sulfonyl chloride derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

Research has shown that compounds with a sulfonyl chloride moiety can inhibit enzymes by blocking substrate access. For instance, studies on related compounds demonstrated that they could effectively inhibit serine proteases, which are critical in many physiological processes .

Data Table: Biological Activities of Related Compounds

Preparation Methods

The initial step in the synthesis involves the selective introduction of bromine, methoxy, and methyl groups onto the benzene ring through electrophilic aromatic substitution (EAS). Typically, the starting material is a suitably substituted benzene derivative such as 2-methoxy-4-methylbenzene.

- Bromination: Bromine is introduced at the 5-position of the ring using bromine (Br2) under controlled temperature to avoid polysubstitution.

- Methoxylation and Methylation: The methoxy and methyl groups are either present in the starting material or introduced via methylation and methoxylation reactions prior to bromination.

The EAS reactions require careful control of reaction conditions such as temperature, solvent, and stoichiometry to achieve high regioselectivity and yield.

Introduction of the Sulfonyl Chloride Group via Chlorosulfonation

The key functional group, the sulfonyl chloride (-SO2Cl), is introduced by chlorosulfonation of the appropriately substituted benzene ring.

- Reagent: Chlorosulfonic acid (ClSO3H) is the reagent of choice for sulfonyl chloride introduction.

- Reaction Conditions: The reaction is typically carried out under anhydrous conditions, often at temperatures ranging from 0°C to reflux temperature depending on the substrate reactivity.

- Mechanism: The electrophilic chlorosulfonyl group attacks the aromatic ring, substituting a hydrogen atom to form the sulfonyl chloride.

This step requires careful temperature control to prevent overreaction or decomposition.

Alternative Sulfonyl Chloride Formation via Thionyl Chloride

In some synthetic routes, the sulfonyl chloride group is formed by converting the corresponding sulfonic acid or sulfonate intermediate using thionyl chloride (SOCl2).

- Procedure: The sulfonic acid derivative of 5-bromo-2-methoxy-4-methylbenzene is reacted with thionyl chloride under reflux.

- Outcome: This reaction replaces the sulfonic acid hydroxyl group (-OH) with a chlorine atom, yielding the sulfonyl chloride.

This method is often preferred for better control over purity and yield.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution (Bromination) | Bromine (Br2), Acetic acid, <25°C | Methyl 5-bromo-2-methoxy-4-methylbenzoate | ~99% yield, high purity |

| 2 | Hydrolysis and Acidification | NaOH in EtOH/H2O, reflux; HCl to pH 2 | 5-Bromo-2-methoxy-4-methylbenzoic acid | ~82% yield |

| 3 | Sulfonyl Chloride Formation | Thionyl chloride (SOCl2), benzene, reflux | 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride | High purity, isolated by evaporation |

This route is adapted from analogous syntheses of related benzenesulfonyl chlorides and benzoic acid derivatives, demonstrating practical feasibility and scalability.

Key Reaction Parameters and Optimization

- Temperature Control: Maintaining temperatures below 25°C during bromination prevents polybromination and side reactions.

- Solvent Choice: Acetic acid and benzene are common solvents used for bromination and sulfonyl chloride formation, respectively.

- Reaction Time: Bromination reactions typically complete within 2 hours at room temperature; sulfonyl chloride formation requires reflux for several hours (e.g., 4 hours).

- Purification: Extraction with diethyl ether, washing with brine, drying over sodium sulfate, and vacuum evaporation are standard purification steps.

Mechanistic Insights

- Electrophilic Aromatic Substitution: The bromine electrophile attacks the activated aromatic ring, preferentially at the 5-position due to directing effects of methoxy (ortho/para-directing) and methyl groups.

- Chlorosulfonation: The sulfonyl chloride group is introduced via electrophilic substitution by chlorosulfonic acid, which adds the -SO2Cl moiety directly onto the aromatic ring.

- Thionyl Chloride Conversion: The sulfonic acid intermediate undergoes chlorination to sulfonyl chloride by nucleophilic substitution of the hydroxyl group with chlorine.

Data Table: Properties and Identifiers of this compound

Research Findings and Practical Considerations

- The compound is widely used as an intermediate in organic synthesis, particularly for preparing sulfonamide derivatives.

- Optimization studies emphasize the importance of reagent purity, solvent choice, and reaction temperature to maximize yield and minimize by-products.

- Safety precautions are critical due to the reactive sulfonyl chloride group, which is corrosive and potentially toxic; handling requires gloves, goggles, and ventilation.

- Industrial production methods scale the above laboratory procedures with catalyst and solvent system optimization to improve efficiency and cost-effectiveness.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Bromination : Introduce bromine at the 5-position using electrophilic substitution (e.g., Br₂/FeBr₃).

Methoxylation : Install the methoxy group at the 2-position via nucleophilic aromatic substitution (e.g., using NaOMe/Cu catalysis).

Sulfonation : React with chlorosulfonic acid (ClSO₃H) at the 1-position, followed by treatment with PCl₅ to form the sulfonyl chloride .

Substituent steric effects (e.g., the methyl group at 4-position) may slow sulfonation; elevated temperatures (60–80°C) are often required to overcome this .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.8–4.0 ppm) and aromatic protons split by adjacent substituents. The methyl group (δ ~2.5 ppm) shows coupling with neighboring protons .

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Monitor for impurities like des-bromo or hydrolyzed sulfonic acid derivatives. Retention times and mass fragments (e.g., [M-Cl]⁺) confirm identity .

Q. What safety protocols are critical when handling this sulfonyl chloride?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritates respiratory tract).

- PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic substitution (e.g., with amines or alcohols)?

- Methodological Answer : The electron-withdrawing bromine activates the sulfonyl chloride toward nucleophilic attack. However, steric hindrance from the 4-methyl group may reduce reactivity. Kinetic studies using varying amines (e.g., aniline vs. bulky tert-butylamine) can quantify this effect. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .

Q. What strategies resolve low yields during scale-up synthesis?

- Methodological Answer : Common issues include:

- Incomplete Sulfonation : Use excess chlorosulfonic acid (1.5–2 eq) and extended reaction times (12–24 hrs).

- By-product Formation : Optimize quenching (e.g., pour reaction mixture onto ice to minimize hydrolysis).

- Purification : Use flash chromatography (hexane:EtOAc 4:1) or recrystallization from toluene .

Q. How can computational chemistry predict the regioselectivity of sulfonation in this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The sulfonyl group preferentially forms at the 1-position due to lower activation energy from meta-directing effects of bromine and methoxy groups .

Q. What are the degradation pathways under varying storage conditions, and how can stability be improved?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.